molecular formula C12H16O3 B8686585 2-(3-Hydroxypropyl)-2-phenyl-1,3-dioxolane

2-(3-Hydroxypropyl)-2-phenyl-1,3-dioxolane

Cat. No. B8686585
M. Wt: 208.25 g/mol
InChI Key: VKVYQWCLOQMRMG-UHFFFAOYSA-N
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Patent
US05977170

Procedure details

A solution of methyl 3-benzoylpropionate ethylene ketal (7.9661 g, 33.7 mmol), prepared in the previous step in 150 ml of anhydrous THF was added under nitrogen dropwise over 1 hour to a suspension of LAH (1.6656 g, 43.9 mmol) in 75 ml of anhydrous THF. After the addition the mixture was stirred at room temperature for 19 hours. Water (1.7 ml) was then added dropwise followed by the addition of 1.7 ml of 15% KOH and then 5.1 ml of water. The resulting mixture was stirred for 15 minutes and then filtered. The filtrate was concentrated under reduced pressure to remove most of the THF. The residue was partitioned between methylene chloride-water. The organic layer was separated and the aqueous layer extracted two times with methylene chloride. The combined organic extracts were dried (MgSO4) and the solvent removed under reduced pressure to give 4-hydroxybutyrophenone ethylene ketal (6.51 g, 93%) as a white solid, mp 39-42° C.
Name
methyl 3-benzoylpropionate ethylene ketal
Quantity
7.9661 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
1.6656 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.1 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1[O:17][C:4](OC)([CH2:5][CH2:6][C:7](=[O:14])[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)OC1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[K+].C1C[O:30][CH2:29][CH2:28]1>>[CH2:28]1[O:14][C:7]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)([CH2:6][CH2:5][CH2:4][OH:17])[O:30][CH2:29]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
methyl 3-benzoylpropionate ethylene ketal
Quantity
7.9661 g
Type
reactant
Smiles
C1COC(CCC(C2=CC=CC=C2)=O)(OC)O1
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
1.6656 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
75 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
1.7 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
1.7 mL
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
5.1 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the mixture
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove most of the THF
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between methylene chloride-water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted two times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C1COC(CCCO)(C2=CC=CC=C2)O1
Measurements
Type Value Analysis
AMOUNT: MASS 6.51 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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